molecular formula C13H18N2S B144632 1-(4-Aminophenyl)-5-propylpyrrolidine-2-thione CAS No. 126356-18-1

1-(4-Aminophenyl)-5-propylpyrrolidine-2-thione

Katalognummer B144632
CAS-Nummer: 126356-18-1
Molekulargewicht: 234.36 g/mol
InChI-Schlüssel: OEPNVFLTLDDWCN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(4-Aminophenyl)-5-propylpyrrolidine-2-thione, also known as PAPP, is a chemical compound that has gained significant attention in the field of scientific research. PAPP is a thione derivative of pyrrolidine and is a potent inhibitor of the enzyme prolyl oligopeptidase (POP). In

Wirkmechanismus

1-(4-Aminophenyl)-5-propylpyrrolidine-2-thione's mechanism of action involves the inhibition of POP, an enzyme that plays a critical role in the degradation of neuropeptides. By inhibiting POP, 1-(4-Aminophenyl)-5-propylpyrrolidine-2-thione increases the concentration of neuropeptides in the brain, leading to improved cognitive function and reduced inflammation.

Biochemische Und Physiologische Effekte

Studies have shown that 1-(4-Aminophenyl)-5-propylpyrrolidine-2-thione has a significant impact on the levels of neuropeptides in the brain. 1-(4-Aminophenyl)-5-propylpyrrolidine-2-thione's ability to inhibit POP leads to an increase in the concentration of neuropeptides, which in turn, improves cognitive function. 1-(4-Aminophenyl)-5-propylpyrrolidine-2-thione has also been shown to have anti-inflammatory effects, reducing inflammation in the brain and other organs. Additionally, 1-(4-Aminophenyl)-5-propylpyrrolidine-2-thione has been found to have anti-tumor properties, making it a promising candidate for cancer treatment.

Vorteile Und Einschränkungen Für Laborexperimente

One of the significant advantages of 1-(4-Aminophenyl)-5-propylpyrrolidine-2-thione is its ability to inhibit POP, making it a potent tool for studying the role of neuropeptides in various neurological disorders. 1-(4-Aminophenyl)-5-propylpyrrolidine-2-thione's anti-inflammatory and anti-tumor properties also make it a promising candidate for cancer treatment. However, 1-(4-Aminophenyl)-5-propylpyrrolidine-2-thione's potency and selectivity for POP may limit its use in other areas of research.

Zukünftige Richtungen

The potential therapeutic applications of 1-(4-Aminophenyl)-5-propylpyrrolidine-2-thione are vast and varied. Future research should focus on exploring 1-(4-Aminophenyl)-5-propylpyrrolidine-2-thione's impact on other neurological disorders and its potential as a cancer treatment. Additionally, the development of more selective POP inhibitors may lead to the discovery of new therapeutic targets and treatments for various diseases.
Conclusion:
In conclusion, 1-(4-Aminophenyl)-5-propylpyrrolidine-2-thione is a potent inhibitor of POP that has gained significant attention in the field of scientific research. Its ability to regulate neuropeptides and reduce inflammation makes it a promising candidate for the treatment of various neurological disorders and cancer. Future research should focus on exploring 1-(4-Aminophenyl)-5-propylpyrrolidine-2-thione's potential therapeutic applications and developing more selective POP inhibitors.

Synthesemethoden

The synthesis of 1-(4-Aminophenyl)-5-propylpyrrolidine-2-thione involves the reaction of 4-aminobenzaldehyde with 5-bromopentanethiol in the presence of sodium methoxide. The reaction yields 1-(4-aminophenyl)-5-pentylthiol, which is then treated with chloroacetyl chloride to form 1-(4-aminophenyl)-5-pentylpyrrolidine-2-thione. The final step involves the reaction of the pyrrolidine derivative with propyl iodide to obtain 1-(4-Aminophenyl)-5-propylpyrrolidine-2-thione.

Wissenschaftliche Forschungsanwendungen

1-(4-Aminophenyl)-5-propylpyrrolidine-2-thione has been extensively studied for its potential therapeutic applications. It has been found to have a significant impact on various neurological disorders, including Alzheimer's disease, Parkinson's disease, and schizophrenia. 1-(4-Aminophenyl)-5-propylpyrrolidine-2-thione's ability to inhibit POP has been linked to the regulation of neuropeptides, which play a crucial role in the functioning of the central nervous system. Additionally, 1-(4-Aminophenyl)-5-propylpyrrolidine-2-thione has been shown to have anti-inflammatory and anti-tumor properties, making it a promising candidate for cancer treatment.

Eigenschaften

CAS-Nummer

126356-18-1

Produktname

1-(4-Aminophenyl)-5-propylpyrrolidine-2-thione

Molekularformel

C13H18N2S

Molekulargewicht

234.36 g/mol

IUPAC-Name

1-(4-aminophenyl)-5-propylpyrrolidine-2-thione

InChI

InChI=1S/C13H18N2S/c1-2-3-11-8-9-13(16)15(11)12-6-4-10(14)5-7-12/h4-7,11H,2-3,8-9,14H2,1H3

InChI-Schlüssel

OEPNVFLTLDDWCN-UHFFFAOYSA-N

SMILES

CCCC1CCC(=S)N1C2=CC=C(C=C2)N

Kanonische SMILES

CCCC1CCC(=S)N1C2=CC=C(C=C2)N

Synonyme

2-Pyrrolidinethione, 1-(4-aminophenyl)-5-propyl-

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.